molecular formula C16H13FN2O2S B7460358 N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide

N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide

Cat. No. B7460358
M. Wt: 316.4 g/mol
InChI Key: QWCIEZZJNMTJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the histone demethylase JMJD3. This compound has shown potential in various scientific research applications, including epigenetics, immunology, and oncology.

Mechanism of Action

N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide works by binding to the active site of JMJD3 and blocking its demethylase activity. This results in the accumulation of H3K27me3, leading to the upregulation of genes involved in immune response and differentiation.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide has been shown to have significant effects on the immune system, promoting the differentiation of Th1 and Th17 cells and inhibiting the differentiation of Treg cells. It has also been shown to inhibit the growth and metastasis of cancer cells in various in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide is its selectivity for JMJD3, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, the use of N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide in vivo may be limited by its bioavailability and toxicity.

Future Directions

There are several potential future directions for the use of N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is its use in combination with other epigenetic modifiers or immunotherapies to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action and potential side effects of N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide involves several steps, including the reaction of 4-fluorobenzylamine with isoquinoline-5-sulfonyl chloride, followed by the addition of triethylamine and the final purification step. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide has been extensively studied in the field of epigenetics, where it has been shown to inhibit the demethylation of H3K27me3 by JMJD3. This inhibition leads to the upregulation of genes involved in immune response and differentiation, making N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-14-6-4-12(5-7-14)10-19-22(20,21)16-3-1-2-13-11-18-9-8-15(13)16/h1-9,11,19H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCIEZZJNMTJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide

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